![molecular formula C20H20N2O B12536435 1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole CAS No. 654653-14-2](/img/structure/B12536435.png)
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenylethyl group and a prop-2-en-1-yloxyphenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole can be achieved through various synthetic routes. One common method involves the condensation of an appropriate aldehyde with an amine in the presence of an acid catalyst to form an imine intermediate. This intermediate is then cyclized to form the imidazole ring. The reaction conditions typically involve heating the reaction mixture under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for imidazole derivatives often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This allows for better control over reaction conditions and higher yields of the desired product .
Chemical Reactions Analysis
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine .
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the imidazole ring. For example, oxidation of the phenylethyl group can lead to the formation of a carboxylic acid derivative, while reduction of the imidazole ring can result in the formation of a dihydroimidazole derivative .
Scientific Research Applications
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its antimicrobial and antifungal properties. In medicine, it has shown potential as an anti-inflammatory and anticancer agent .
In industry, imidazole derivatives are used as corrosion inhibitors, catalysts, and stabilizers for polymers. They are also used in the production of pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
The mechanism of action of 1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. Its anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Comparison with Similar Compounds
1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole can be compared with other imidazole derivatives such as metronidazole, clotrimazole, and ketoconazole. While all these compounds share the imidazole ring structure, they differ in their substituents and, consequently, their biological activities. For example, metronidazole is primarily used as an antibacterial and antiprotozoal agent, while clotrimazole and ketoconazole are used as antifungal agents .
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
654653-14-2 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[(1S)-1-phenylethyl]-5-(3-prop-2-enoxyphenyl)imidazole |
InChI |
InChI=1S/C20H20N2O/c1-3-12-23-19-11-7-10-18(13-19)20-14-21-15-22(20)16(2)17-8-5-4-6-9-17/h3-11,13-16H,1,12H2,2H3/t16-/m0/s1 |
InChI Key |
MJHDVBCLVJXGKY-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C=NC=C2C3=CC(=CC=C3)OCC=C |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C3=CC(=CC=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


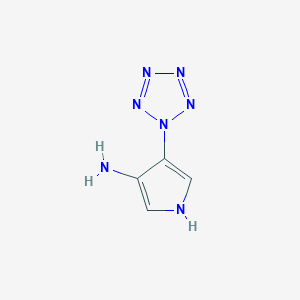
![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)
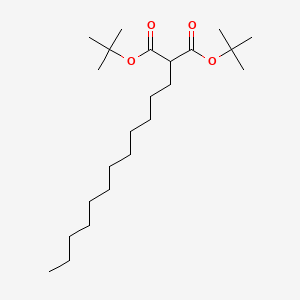
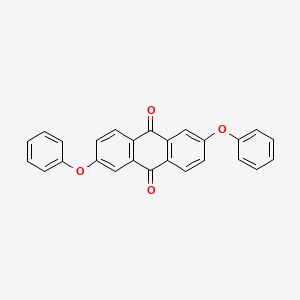
![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)



![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
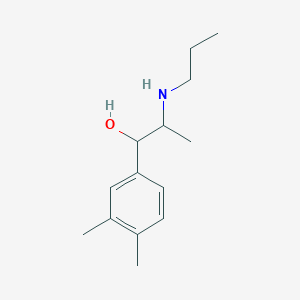
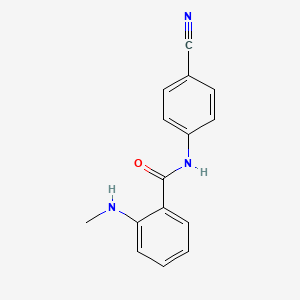
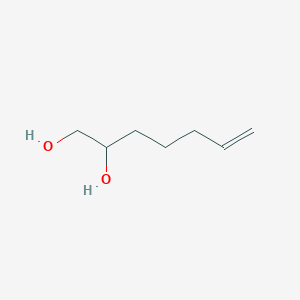
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)
